BenchChemオンラインストアへようこそ!

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Physicochemical Properties ADME

This compound is a 3-bromo-6-methylquinoline scaffold linked to a pyrrolidine-2,5-dione moiety, creating a unique steric/electronic environment critical for target engagement. Its bromine substituent enables versatile cross-coupling, while the methyl group modulates lipophilicity (logP 2.96), making it ideal for SAR studies and hit-to-lead programs where substitution pattern integrity is paramount. Standard purity is ≥98% (HPLC).

Molecular Formula C14H11BrN2O2
Molecular Weight 319.15 g/mol
CAS No. 1393442-63-1
Cat. No. B1379843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
CAS1393442-63-1
Molecular FormulaC14H11BrN2O2
Molecular Weight319.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O
InChIInChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3
InChIKeyROGYFABCFOQFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione: Structural and Purity Specifications for Research Procurement


1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione (CAS: 1393442-63-1) is a synthetic quinoline-pyrrolidinedione hybrid compound with the molecular formula C14H11BrN2O2 and a molecular weight of 319.15 g/mol . It is commercially supplied with a standard purity of ≥98% (HPLC) and is characterized by a bromine substituent at the 3-position and a methyl group at the 6-position of the quinoline ring, which are critical for its distinct reactivity profile .

Why 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione Cannot Be Interchanged with Generic Quinoline or Pyrrolidinedione Analogs


The combination of a 3-bromo-6-methylquinoline scaffold with a pyrrolidine-2,5-dione moiety creates a unique steric and electronic environment that directly impacts target engagement and synthetic utility. Simple substitution with non-brominated quinoline derivatives or removal of the methyl group alters key properties such as logP (2.96 for the target compound ), hydrogen bond acceptor count, and molecular topology . Pyrrolidine-2,5-dione derivatives as a class exhibit variable potency against specific enzyme targets, with IC50 values ranging from low micromolar to inactive depending on substitution pattern [1]. Therefore, generic replacement without maintaining the exact substitution pattern risks significant loss of desired biological or chemical performance.

Quantitative Differentiation of 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione Against Key Structural Analogs


Halogen Substitution Effect on Lipophilicity: Bromine vs. Chlorine in 6-Methylquinoline Derivatives

The presence of a bromine atom at the 3-position of the quinoline ring in the target compound confers a higher lipophilicity compared to the chloro analog 1-(3-chloro-6-methylquinolin-4-yl)pyrrolidine-2,5-dione. While direct logP data for the chloro analog is not available in the same system, the target compound exhibits a calculated logP of 2.96 . This value is expected to be higher than the chloro analog due to bromine's greater hydrophobicity, which can influence membrane permeability and protein binding [1].

Medicinal Chemistry Physicochemical Properties ADME

Impact of 6-Methyl Substitution on Topological Polar Surface Area (TPSA) and Bioavailability Potential

The 6-methyl group on the quinoline ring influences the compound's topological polar surface area (TPSA). The target compound has a TPSA of 50.3 Ų . In comparison, a demethylated analog (1-(3-bromoquinolin-4-yl)pyrrolidine-2,5-dione) would have a slightly different TPSA, potentially affecting passive absorption and CNS penetration. A TPSA below 60 Ų is generally favorable for oral bioavailability, and the 6-methyl group helps maintain this property while modulating metabolic stability [1].

Drug Design Bioavailability Rule of Five

Pyrrolidine-2,5-dione Moiety Contribution to Enzyme Inhibition Potency

Pyrrolidine-2,5-dione derivatives exhibit variable inhibitory activity against enzymes such as aromatase (AR) and 17α-hydroxylase/17,20-lyase (P45017α). For example, 1-cyclohexyl-3-[2'(4'-aminophenyl)ethyl]pyrrolidine-2,5-dione (compound 3) shows an IC50 of 23.8 µM against AR, while compound 4 shows an IC50 of 24.6 µM, demonstrating the sensitivity of potency to subtle structural changes [1]. The presence of the quinoline ring in the target compound is expected to further modulate potency and selectivity compared to simpler pyrrolidine-2,5-diones.

Enzyme Inhibition Structure-Activity Relationship Anticancer

Commercial Purity and Batch Consistency: Vendor-Supplied Quality Metrics

The target compound is commercially available from multiple vendors with a guaranteed purity of ≥98% (HPLC) . In contrast, the simpler analog 3-bromo-6-methylquinoline (CAS 66438-78-6) is offered at a lower purity specification of 95% by some suppliers . Higher initial purity reduces the need for additional purification steps in downstream applications, saving time and resources.

Chemical Procurement Quality Control Synthetic Intermediate

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy

The target compound possesses only 1 rotatable bond , resulting in a relatively rigid structure. In comparison, many flexible analogs with longer alkyl chains or additional rotatable bonds may incur a greater entropic penalty upon binding to a target protein. A lower rotatable bond count is often associated with improved ligand efficiency and oral bioavailability [1]. This rigidity distinguishes the target compound from more flexible pyrrolidine-2,5-dione derivatives.

Molecular Modeling Drug-Target Interaction Conformational Analysis

Hydrogen Bond Acceptor Count: Implications for Solubility and Target Interaction

The target compound contains 3 hydrogen bond acceptors (HBA) , which is within the optimal range for drug-like molecules. In contrast, the simpler analog 3-bromo-6-methylquinoline (CAS 66438-78-6) has only 1 HBA, which may limit its ability to engage in key hydrogen bonding interactions with biological targets. The presence of the pyrrolidine-2,5-dione moiety adds two carbonyl oxygen atoms, increasing the HBA count and potentially enhancing solubility and target binding.

Physicochemical Profiling Solubility Pharmacophore Modeling

Optimal Research Applications for 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione Based on Structural Differentiation


Medicinal Chemistry: Lead Optimization for Kinase or Aromatase Inhibitors

Given the structural similarity to known pyrrolidine-2,5-dione enzyme inhibitors (e.g., aromatase IC50 ~24 µM [1]), this compound serves as a rigid scaffold for exploring SAR around the quinoline ring. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methyl group modulates lipophilicity. It is particularly suited for hit-to-lead programs targeting enzymes where a conformationally constrained inhibitor is desired.

Chemical Biology: Development of Chemical Probes with Defined Physicochemical Properties

The balanced profile of logP (2.96), TPSA (50.3 Ų), and rotatable bonds (1) makes this compound an attractive candidate for cellular probe development. Its calculated properties suggest moderate membrane permeability without excessive lipophilicity, reducing the risk of non-specific binding. It can be used in phenotypic screens where a quinoline-based probe with a defined substitution pattern is required.

Synthetic Chemistry: Building Block for Diversity-Oriented Synthesis (DOS)

The bromine substituent at the 3-position of the quinoline ring is a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Combined with the pyrrolidine-2,5-dione moiety, it allows rapid generation of structurally diverse libraries. Its high commercial purity (≥98% ) ensures that downstream reactions proceed with minimal side products from impurities.

Pharmacology: In Vitro ADME Profiling of Quinoline-Pyrrolidinedione Hybrids

The compound's distinct combination of a brominated quinoline and a cyclic imide makes it a valuable tool compound for studying the ADME behavior of this hybrid chemotype. Its logP and TPSA values are within the range typically associated with oral bioavailability , making it suitable for permeability and metabolic stability assays in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.